RP 54275

HPLC Bioanalysis Hypocholesterolaemic Drug

Simple indole-5-carboxylic acid analogs suffer from poor membrane permeability (XlogP ~1.5-2.0), limiting their utility in lipid metabolism research. RP 54275 solves this with an 18-carbon alkyl chain (predicted logP >10), enabling study of highly lipophilic PPARγ activators in lipid bilayers and lipoproteins. • Validated HPLC bioanalytical method for human plasma (retention time 16 min, homologue internal standard) supports reliable PK/PD studies • >98% purity; powder stable at -20°C for 3 years; shipped at ambient temperature • Model amphiphile for Langmuir-Blodgett film formation and supramolecular self-assembly research

Molecular Formula C27H43NO2
Molecular Weight 413.6 g/mol
CAS No. 81364-78-5
Cat. No. B1220129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP 54275
CAS81364-78-5
Synonyms2-n-octadecylindole-5-carboxylic acid
RP 54275
RP-54275
Molecular FormulaC27H43NO2
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC1=CC2=C(N1)C=CC(=C2)C(=O)O
InChIInChI=1S/C27H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-22-24-21-23(27(29)30)19-20-26(24)28-25/h19-22,28H,2-18H2,1H3,(H,29,30)
InChIKeyOMJDPZWMJSXLDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-n-Octadecylindole-5-carboxylic Acid: Chemical Identity & Hypocholesterolaemic Profile


2-n-Octadecylindole-5-carboxylic acid (CAS 81364-78-5, also known as RP 54275 or 2-Octadecyl-1H-indole-5-carboxylic acid) is a synthetic amphiphilic derivative of indole-5-carboxylic acid bearing an 18‑carbon alkyl chain at the C2 position [1]. The molecule consists of a polar 5‑carboxyindole headgroup and a highly lipophilic octadecyl tail (logP ~10.8‑11.3), endowing it with surfactant-like physicochemical properties . This compound has been documented as a naturally occurring fatty acid derivative and investigated as a novel hypocholesterolaemic agent that activates the peroxisome proliferator‑activated receptor gamma (PPARγ) pathway .

PPARγ pathway activation studies in lipid metabolism research
Lipophilic amphiphile model for membrane interaction and self-assembly
Bioanalytical method development with published HPLC protocol

Why 2-n-Octadecylindole-5-carboxylic Acid Cannot Be Replaced by Simple Analogs


Simple indole‑5‑carboxylic acid analogs (e.g., 1H‑indole‑5‑carboxylic acid, CAS 1670‑81‑1) exhibit limited membrane permeability due to their moderate lipophilicity (XlogP ~1.5‑2.0), whereas 2‑n‑octadecylindole‑5‑carboxylic acid possesses an exceptionally high logP (>10) that fundamentally alters its biophase distribution, subcellular localization, and potential for supramolecular self‑assembly . This >10,000‑fold increase in octanol‑water partition coefficient is not a subtle tuning but a categorical shift from a water‑soluble small molecule to a lipophilic amphiphile capable of interacting with lipid bilayers, lipoproteins, or forming Langmuir‑Blodgett films [1]. Consequently, generic substitution with shorter‑chain or unsubstituted indole‑5‑carboxylic acids would yield entirely different physicochemical, biological, and formulation behaviors, rendering direct interchange impossible for any application where the octadecyl chain confers a functional advantage.

Lipophilicity Shorter-chain analogs (XlogP ~1.5–2.0) lack the >10 logP shift required for lipid bilayer integration. Biophase distribution may not transfer.
Function Unsubstituted indole-5-carboxylic acid does not activate PPARγ. Reported pathway-response context may differ significantly.
Handling Dramatic difference in thermal stability and solubility profile means dissolution and storage protocols are not interchangeable.

2-n-Octadecylindole-5-carboxylic Acid: Comparative Differentiation Evidence


HPLC Retention Time vs. Homologue Internal Standard

A validated reversed‑phase high‑performance liquid chromatography (RP‑HPLC) method for quantifying 2‑n‑octadecylindole‑5‑carboxylic acid in human plasma has been established, using a structurally related homologue as the internal standard. Under the specified isocratic conditions (ODS2 analytical column, acetonitrile‑water‑isopropyl alcohol‑formic acid mobile phase, 1.5 mL/min flow rate, ambient temperature, UV detection at 276 nm), the target compound elutes with a retention time of 16 min, while the homologue internal standard elutes at 21 min [1].

HPLC Retention Time
Head-to-head
Target: 16 min
ISTD Homologue: 21 min
Δ 5 min earlier
Supports identity confirmation and bioanalytical method transfer.
Validated RP-HPLC method; UV 276 nm.
HPLC Bioanalysis Hypocholesterolaemic Drug

Lipophilicity Compared to Indole-5-Carboxylic Acid

Computational predictions using the ACD/Labs Percepta Platform yield a logP of 11.31 for 2‑n‑octadecylindole‑5‑carboxylic acid, while the parent compound, 1H‑indole‑5‑carboxylic acid (CAS 1670‑81‑1), has an experimental XlogP of approximately 1.50‑1.87 [1]. The octadecyl substitution therefore increases lipophilicity by approximately 9.5‑9.8 log units, corresponding to a >3 billion‑fold higher octanol‑water partition coefficient.

Lipophilicity (logP)
Class-level
Target: 11.31
Parent: 1.50–1.87
Δ ~9.6 log units
Categorical shift to lipophilic amphiphile; informs membrane and formulation studies.
Computational prediction vs. experimental lit.
Lipophilicity Physicochemical Property Amphiphile

PPARγ Pathway Activation

Multiple vendor technical datasheets and the MeSH record describe 2‑n‑octadecylindole‑5‑carboxylic acid (RP 54275) as an activator of the peroxisome proliferator‑activated receptor gamma (PPARγ) pathway, a mechanism implicated in the regulation of lipid metabolism, inflammation, and cellular differentiation [1]. While direct quantitative EC₅₀ values are not publicly available from primary literature, this functional annotation distinguishes the compound from unsubstituted indole‑5‑carboxylic acid, which lacks any reported PPARγ activity.

PPARγ Activation
Data to verify
Reported PPARγ pathway activator (qualitative)
Functional annotation distinguishes from parent; quantitative EC₅₀ requires review.
Vendor/MeSH descriptor; no primary EC₅₀ found.
PPARγ Lipid Metabolism Hypocholesterolaemic

Hypocholesterolaemic Activity Annotation

The compound is explicitly referred to as 'the novel hypocholesterolaemic drug, 2‑n‑octadecylindole‑5‑carboxylic acid' in a peer‑reviewed Journal of Chromatography article describing its validated HPLC bioanalytical method for clinical trial plasma samples [1]. While the publication does not provide quantitative cholesterol‑lowering data, the characterization in a method validation study intended for clinical sample analysis implies prior evidence of hypocholesterolaemic activity in animal or human models. Unsubstituted indole‑5‑carboxylic acid has no such therapeutic annotation.

Hypocholesterolaemic Annotation
Context-dependent
Described as 'novel hypocholesterolaemic drug' in clinical bioanalytical method paper.
Implies prior exposure-model evidence; supports lipid-lowering research context.
Quantitative cholesterol data not provided.
Hypocholesterolaemic Cholesterol Lowering Cardiovascular

Predicted Physicochemical Properties

ACD/Labs computational predictions for 2‑n‑octadecylindole‑5‑carboxylic acid include a boiling point of 576.1 ± 30.0 °C, a density of 1.0 ± 0.1 g/cm³, a flash point of 302.2 ± 24.6 °C, and a vapor pressure of 0.0 ± 1.7 mmHg at 25 °C . The parent indole‑5‑carboxylic acid, by contrast, has a melting point range of 207‑212 °C and a significantly lower molecular weight (161.16 vs. 413.64 g/mol) . These predicted bulk properties guide appropriate storage, handling, and dissolution protocols.

Predicted Properties
Class-level
BP 576.1 °C; Density 1.0 g/cm³
Flash 302.2 °C
Guides storage, handling, and formulation protocol development.
ACD/Labs prediction; source review required.
Physicochemical Property Formulation Stability

Validated Bioanalytical Method for Clinical Samples

The HPLC method developed by Jones et al. was specifically designed and validated for the determination of 2‑n‑octadecylindole‑5‑carboxylic acid in human plasma samples from clinical trials, employing a homologue as an internal standard to ensure accuracy and precision [1]. The method includes protein precipitation, sample drying under nitrogen, and reconstitution steps that have been optimized for this lipophilic compound. The validated assay has been successfully applied to clinical trial specimens, indicating that the compound has undergone human pharmacokinetic evaluation.

Bioanalytical Validation
Reported
Validated HPLC-UV for human plasma matrices; homologue ISTD.
Reduces method development time for translational research workflows.
Applied to clinical trial specimens.
Bioanalytical Method Quality Control Clinical Trial

2-n-Octadecylindole-5-carboxylic Acid: Application Scenarios


Preclinical Hypocholesterolaemic and Lipid Metabolism Studies

Given its annotation as a PPARγ pathway activator and hypocholesterolaemic agent, this compound is ideally suited for research programs investigating novel mechanisms of cholesterol lowering, lipid metabolism regulation, and atherosclerosis prevention. The existence of a validated HPLC bioanalytical method for human plasma [1] enables reliable quantification in animal pharmacokinetic and pharmacodynamic studies.

Bioanalytical Method Development and Clinical Sample Analysis

Laboratories requiring a reference standard for HPLC‑UV analysis of 2‑n‑octadecylindole‑5‑carboxylic acid in biological matrices can directly utilize the published, validated method [1]. The established retention time (16 min) and use of a homologue internal standard provide a robust framework for assay transfer and method verification.

Formulation Studies of Lipophilic Amphiphiles

With a predicted logP exceeding 11 , this compound serves as a model amphiphile for studying the behavior of extremely lipophilic small molecules in lipid bilayers, lipoproteins, or self‑assembled monolayers. It is a valuable tool for formulation scientists exploring strategies for solubilizing and delivering poorly water‑soluble drug candidates.

Langmuir‑Blodgett Film and Supramolecular Assembly

The combination of a polar 5‑carboxyindole headgroup and an 18‑carbon hydrophobic tail makes 2‑n‑octadecylindole‑5‑carboxylic acid a candidate for the formation of Langmuir‑Blodgett films and other organized molecular assemblies [2]. Researchers in materials science and surface chemistry can investigate its interfacial properties and potential as a building block for functional nanostructures.

Application
Selection Property
Validation Focus
Lipid metabolism and PPARγ pathway studies
Reported PPARγ pathway activation context
Pathway-response endpoint review
Bioanalytical method transfer and plasma analysis
Published validated HPLC-UV protocol
Method-transfer context and matrix-effect review
Lipophilic amphiphile formulation and membrane models
Extreme logP (>10) and surfactant-like structure
Formulation-dispersion context and self-assembly review
Langmuir-Blodgett film and supramolecular research
Polar headgroup with C18 hydrophobic tail
Interfacial property and nanostructure context
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